Dimethyl (3,3-diethylbutyl)malonate chemical properties and structure
Dimethyl (3,3-diethylbutyl)malonate chemical properties and structure
An In-depth Technical Guide to Dimethyl (3,3-diethylbutyl)malonate: Properties, Synthesis, and Synthetic Potential
Introduction
Dimethyl (3,3-diethylbutyl)malonate is a dialkyl malonate ester characterized by a sterically hindered C4 alkyl substituent. As with other malonic esters, its core utility in synthetic chemistry stems from the reactivity of the central methylene group, which is activated by two flanking electron-withdrawing ester functionalities. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed protocol for its synthesis, and an exploration of its potential applications in research and drug development, grounded in the established reactivity of malonate derivatives.
Chemical Identity and Structure
The fundamental identity of this compound is established by its systematic name and unique identifiers, which are crucial for database searches and regulatory compliance.
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IUPAC Name: dimethyl 2-(3,3-diethylbutyl)propanedioate[1]
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Molecular Formula: C₁₃H₂₄O₄[1]
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Canonical SMILES: CCC(C)(CC)CCC(C(=O)OC)C(=O)OC[1]
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InChI Key: AIUDWMLXCFRVDR-UHFFFAOYSA-N[1]
The structure features a central propanedioate (malonate) core, esterified with two methyl groups. The alpha-carbon of this core is substituted with a 3,3-diethylbutyl group, which imparts significant steric bulk and lipophilicity to the molecule.
Caption: 2D Structure of Dimethyl (3,3-diethylbutyl)malonate.
Physicochemical Properties
The physical and chemical properties of a compound are critical for predicting its behavior in chemical reactions, its solubility, and its potential biological interactions. The properties for Dimethyl (3,3-diethylbutyl)malonate are summarized below.
| Property | Value | Source |
| Molecular Weight | 244.33 g/mol | [1][3] |
| Exact Mass | 244.16745924 Da | [1] |
| Boiling Point | 253.0 ± 8.0 °C at 760 mmHg | [2] |
| Density | 1.0 ± 0.1 g/cm³ | [2] |
| Flash Point | 107.5 ± 16.9 °C | [2] |
| XLogP3-AA | 3.9 | [1] |
| Melting Point | Not Available | [2] |
| Water Solubility | Not Available |
The high XLogP3-AA value indicates significant lipophilicity, suggesting low solubility in water but good solubility in organic solvents, which is typical for such esters.[1]
Synthesis Protocol: Malonic Ester Alkylation
The synthesis of Dimethyl (3,3-diethylbutyl)malonate is most efficiently achieved via the classic malonic ester synthesis, which involves the alkylation of a malonate enolate.[5] This method is a cornerstone of C-C bond formation.
Rationale and Causality
The core principle of this synthesis relies on the enhanced acidity of the protons on the α-carbon (the methylene group) of dimethyl malonate.[6] The two adjacent carbonyl groups act as powerful electron-withdrawing groups, stabilizing the resulting carbanion (enolate) through resonance. This allows for facile deprotonation by a strong, non-nucleophilic base like sodium hydride (NaH). The resulting enolate is a potent nucleophile that readily attacks an electrophilic alkyl halide, such as 1-bromo-3,3-diethylbutane, in a bimolecular nucleophilic substitution (SN2) reaction to form the desired product. The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation without interfering with the nucleophilicity of the enolate.
Experimental Workflow
This protocol is adapted from a general procedure for the alkylation of dimethyl malonate.[7]
Precursor Synthesis: The requisite electrophile, 1-bromo-3,3-diethylbutane, is not commonly available and must be synthesized. A standard method involves the treatment of the corresponding alcohol, 3,3-diethylbutan-1-ol, with hydrobromic acid (HBr) and sulfuric acid (H₂SO₄), analogous to the preparation of other primary alkyl bromides.[8]
Alkylation Protocol:
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Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar is charged with sodium hydride (60% dispersion in mineral oil, 1.0 equivalent) and purged with an inert atmosphere (e.g., Argon or Nitrogen).
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Solvent Addition: Anhydrous N,N-dimethylformamide (DMF) is added, and the suspension is cooled to 0 °C using an ice/water bath.
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Enolate Formation: Dimethyl malonate (1.1 equivalents) is added dropwise via syringe to the stirred suspension. The mixture is stirred at 0 °C for 15-30 minutes to ensure complete formation of the sodium enolate.
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Alkylation: 1-bromo-3,3-diethylbutane (1.0 equivalent) is then added dropwise to the reaction mixture.
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Reaction Progression: The ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for approximately 2-4 hours, or until TLC analysis indicates consumption of the starting material.
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Workup and Extraction: The reaction is carefully quenched by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous phase is then extracted three times with diethyl ether (Et₂O).
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Washing and Drying: The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate (Na₂SO₄).
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Purification: The solvent is removed under reduced pressure, and the resulting crude oil is purified by flash column chromatography on silica gel to afford the pure Dimethyl (3,3-diethylbutyl)malonate.
Caption: Workflow for the synthesis of Dimethyl (3,3-diethylbutyl)malonate.
Reactivity and Potential Applications in Drug Development
While specific applications for Dimethyl (3,3-diethylbutyl)malonate are not extensively documented, its chemical nature as a substituted malonic ester places it within a class of compounds with immense synthetic utility.[6][9] Its reactivity profile is dictated by the active methylene proton and the two ester groups.
Core Reactivity
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Further Alkylation: The remaining proton on the α-carbon can be removed with a strong base, allowing for the introduction of a second, different alkyl group.
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Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed to a dicarboxylic acid. Upon heating, this substituted malonic acid readily undergoes decarboxylation (loses CO₂) to yield 5,5-diethylhexanoic acid. This entire sequence is a classic example of the malonic ester synthesis for preparing substituted carboxylic acids.[5]
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Knoevenagel Condensation: The active methylene group can condense with aldehydes and ketones to form α,β-unsaturated systems.
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Michael Addition: The malonate enolate can act as a nucleophile in a conjugate addition to α,β-unsaturated carbonyl compounds.[6]
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Cyclocondensation Reactions: Malonates are key precursors for synthesizing heterocyclic compounds. For instance, condensation with urea or thiourea is the classical route to barbiturates and thiobarbiturates, respectively.[5][10]
Caption: Core reactivity pathways for substituted malonate esters.
Potential in Medicinal Chemistry and Drug Discovery
The unique 3,3-diethylbutyl substituent provides a distinct lipophilic and sterically demanding profile. In drug development, such building blocks are valuable for several reasons:
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Probing Steric Pockets: The bulky alkyl group can be used to explore and occupy hydrophobic pockets within enzyme active sites or protein-protein interfaces. This can enhance binding affinity and selectivity for a target.
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Modulating Physicochemical Properties: Incorporating this group into a lead compound can significantly increase its lipophilicity. This is a key strategy for modulating a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially improving membrane permeability and oral bioavailability.
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Scaffold for Novel Libraries: As a versatile precursor, it can be used to generate libraries of novel carboxylic acids, ketoesters, or heterocyclic compounds for high-throughput screening.
Interestingly, Dimethyl (3,3-diethylbutyl)malonate has been identified in human blood as part of the human "exposome," which encompasses all environmental exposures throughout a lifetime. While this does not indicate a natural or therapeutic role, it confirms its presence and stability in biological systems.
Conclusion
Dimethyl (3,3-diethylbutyl)malonate is a versatile synthetic intermediate whose value is derived from the well-established and predictable reactivity of the malonic ester functional group. While its direct applications are not widely reported, its structure, featuring a significant lipophilic and sterically hindered side chain, makes it a potentially valuable building block for medicinal chemists and researchers. The synthetic protocols are straightforward and rely on fundamental organic reactions, allowing for its accessible preparation and subsequent elaboration into a diverse range of more complex molecular architectures.
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